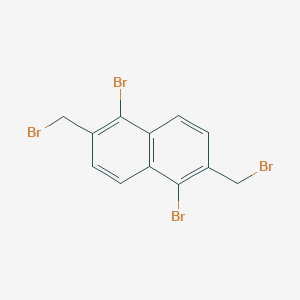
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H8Br4. It is a derivative of naphthalene, where the hydrogen atoms at positions 1, 5, 2, and 6 are replaced by bromine atoms and bromomethyl groups. This compound is known for its high reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene derivatives. One common method involves the bromination of 2,6-dimethylnaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form naphthalene derivatives with fewer bromine atoms
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthalene-2,6-dicarboxylic acid.
Reduction: Formation of partially or fully de-brominated naphthalene derivatives
Scientific Research Applications
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials such as polymers and liquid crystals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2,6-bis(bromomethyl)naphthalene involves its reactivity with various nucleophiles and electrophiles. The bromine atoms and bromomethyl groups serve as reactive sites for chemical transformations. The compound can interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(bromomethyl)naphthalene: Similar structure but lacks bromine atoms at positions 1 and 5.
1,8-Bis(bromomethyl)naphthalene: Bromomethyl groups at positions 1 and 8 instead of 2 and 6.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: A benzene derivative with similar bromomethyl substitution patterns
Uniqueness
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of multiple bromine atoms and bromomethyl groups makes it a versatile intermediate for various chemical transformations, setting it apart from other similar compounds .
Properties
CAS No. |
85477-63-0 |
|---|---|
Molecular Formula |
C12H8Br4 |
Molecular Weight |
471.81 g/mol |
IUPAC Name |
1,5-dibromo-2,6-bis(bromomethyl)naphthalene |
InChI |
InChI=1S/C12H8Br4/c13-5-7-1-3-9-10(11(7)15)4-2-8(6-14)12(9)16/h1-4H,5-6H2 |
InChI Key |
MLQVUBREAZVHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)CBr)C(=C1CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)

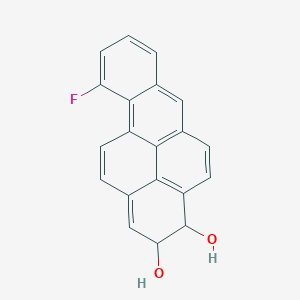
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)
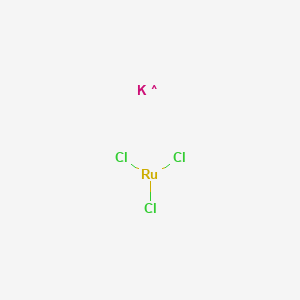
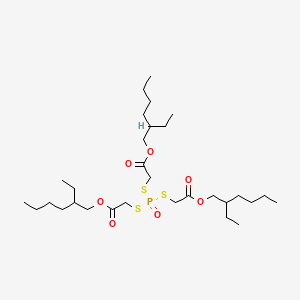
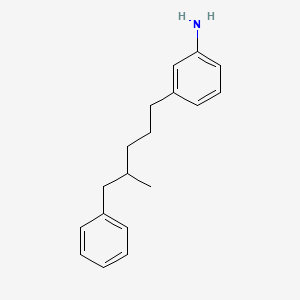
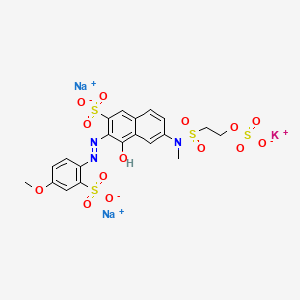
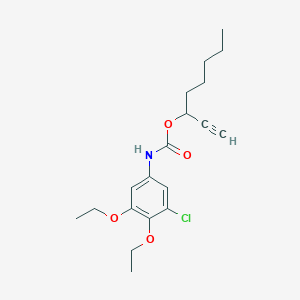
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)

![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)

